molecular formula C8H11NO2 B11755636 (1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile

(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile

Cat. No.: B11755636
M. Wt: 153.18 g/mol
InChI Key: HEQMUMBWMDQDQR-GJMOJQLCSA-N
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Description

(1S,4R,6R)-6-hydroxy-2-oxabicyclo[222]octane-4-carbonitrile is a bicyclic organic compound with a unique structure that includes a hydroxyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor molecule in the presence of a catalyst. The reaction conditions often include specific temperatures, solvents, and pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the nitrile group may produce a primary amine.

Scientific Research Applications

(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a useful probe for studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile exerts its effects depends on its interaction with molecular targets. For example, in biological systems, it may bind to specific enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary depending on the context and application.

Comparison with Similar Compounds

Similar Compounds

    (1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

    (1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-methyl: Similar structure but with a methyl group instead of a nitrile group.

Uniqueness

The presence of both a hydroxyl group and a nitrile group in (1S,4R,6R)-6-hydroxy-2-oxabicyclo[222]octane-4-carbonitrile makes it unique compared to its analogs

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(1S,4R,6R)-6-hydroxy-2-oxabicyclo[2.2.2]octane-4-carbonitrile

InChI

InChI=1S/C8H11NO2/c9-4-8-2-1-7(11-5-8)6(10)3-8/h6-7,10H,1-3,5H2/t6-,7+,8-/m1/s1

InChI Key

HEQMUMBWMDQDQR-GJMOJQLCSA-N

Isomeric SMILES

C1C[C@@]2(C[C@H]([C@H]1OC2)O)C#N

Canonical SMILES

C1CC2(CC(C1OC2)O)C#N

Origin of Product

United States

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